Methyl hydrogen octadecylphosphonate
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Overview
Description
Methyl hydrogen octadecylphosphonate, also known by its IUPAC name methoxy(octadecyl)phosphinic acid, is an organophosphorus compound with the molecular formula C19H41O3P . This compound is characterized by a long alkyl chain (octadecyl group) attached to a phosphonate group, making it a unique surfactant and potential intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl hydrogen octadecylphosphonate can be synthesized through the esterification of octadecylphosphonic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of octadecylphosphonic acid and methanol into a reactor, with sulfuric acid as the catalyst. The reaction mixture is heated to maintain reflux conditions, and the product is continuously distilled off to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl hydrogen octadecylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form octadecylphosphonic acid.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or amines.
Major Products:
Oxidation: Octadecylphosphonic acid.
Reduction: Octadecylphosphine oxide.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Methyl hydrogen octadecylphosphonate has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Investigated for its potential as a biocompatible surfactant in drug delivery systems.
Medicine: Explored for its role in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.
Mechanism of Action
The mechanism of action of methyl hydrogen octadecylphosphonate involves its ability to interact with various molecular targets through its phosphonate group. The long alkyl chain allows it to integrate into lipid bilayers, making it an effective surfactant. The phosphonate group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Octadecylphosphonic acid: Similar structure but lacks the methoxy group.
Dimethyl methylphosphonate: A smaller molecule with similar phosphonate functionality but different alkyl groups.
Uniqueness: Methyl hydrogen octadecylphosphonate is unique due to its long alkyl chain combined with a phosphonate group, providing both hydrophobic and hydrophilic properties. This dual functionality makes it a versatile compound in various applications, from surfactants to intermediates in chemical synthesis .
Properties
CAS No. |
25371-55-5 |
---|---|
Molecular Formula |
C19H41O3P |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
methoxy(octadecyl)phosphinic acid |
InChI |
InChI=1S/C19H41O3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h3-19H2,1-2H3,(H,20,21) |
InChI Key |
OFTHYJZWGCWWPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(O)OC |
Origin of Product |
United States |
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